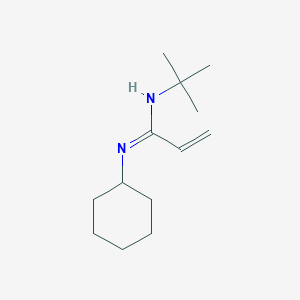
(1E)-N-tert-Butyl-N'-cyclohexylprop-2-enimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide is an organic compound that belongs to the class of imidamides This compound is characterized by the presence of a tert-butyl group, a cyclohexyl group, and a prop-2-enimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide typically involves the reaction of tert-butylamine with cyclohexyl isocyanide and acrylonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of the intermediate: tert-Butylamine reacts with cyclohexyl isocyanide to form an intermediate.
Addition of acrylonitrile: The intermediate is then reacted with acrylonitrile to form the final product.
Industrial Production Methods
In an industrial setting, the production of (1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-N’-cyclohexylcarbodiimide
- N-tert-Butyl-N’-cyclohexylurea
- N-tert-Butyl-N’-cyclohexylthiourea
Uniqueness
(1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide is unique due to its specific structural features, such as the presence of both a tert-butyl group and a cyclohexyl group, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
112650-51-8 |
|---|---|
Molecular Formula |
C13H24N2 |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
N-tert-butyl-N'-cyclohexylprop-2-enimidamide |
InChI |
InChI=1S/C13H24N2/c1-5-12(15-13(2,3)4)14-11-9-7-6-8-10-11/h5,11H,1,6-10H2,2-4H3,(H,14,15) |
InChI Key |
FYQOBOQRGOFVKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=NC1CCCCC1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


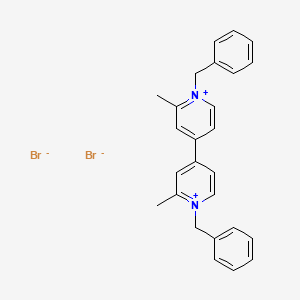
![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)
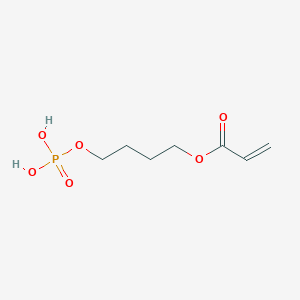

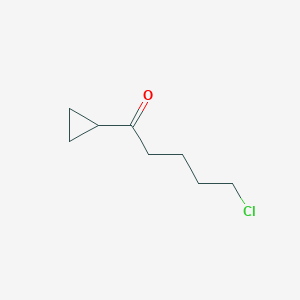
![3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14320551.png)

![1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one](/img/structure/B14320567.png)
![3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate](/img/structure/B14320578.png)
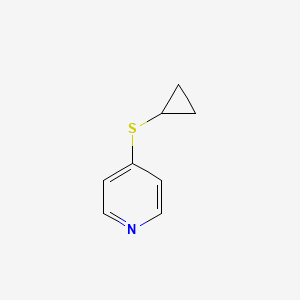
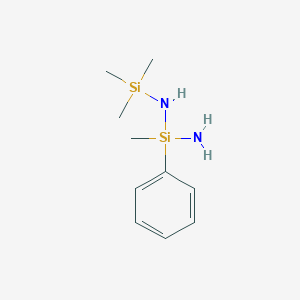
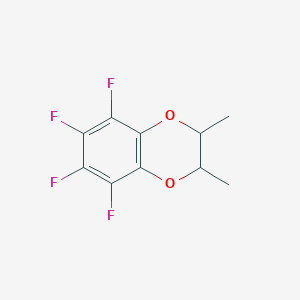

![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1)](/img/structure/B14320621.png)
